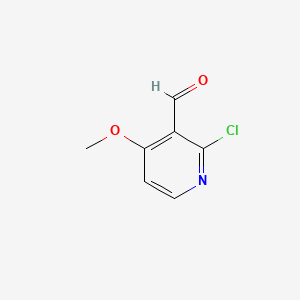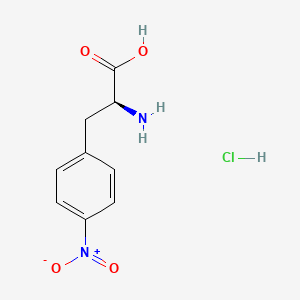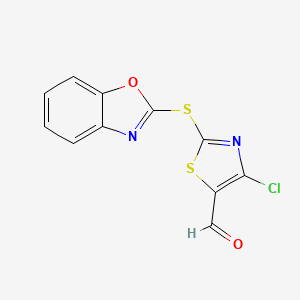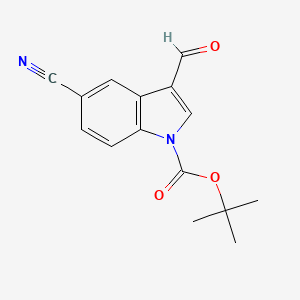![molecular formula C16H17NO3 B582117 (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone CAS No. 1231819-50-3](/img/structure/B582117.png)
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone
Overview
Description
“(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.31 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYGCKUMSKVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)




![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)